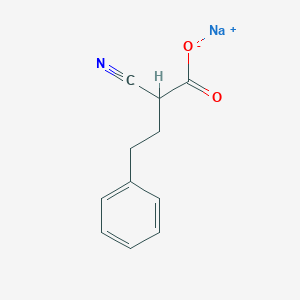

Sodium 2-cyano-4-phenylbutanoate

Vue d'ensemble

Description

Sodium 2-cyano-4-phenylbutanoate is a chemical compound with the molecular formula C11H10NNaO2 and a molecular weight of 211.19 . It is used for research purposes .

Synthesis Analysis

The synthesis of cyanoacetamides, such as Sodium 2-cyano-4-phenylbutanoate, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .

Molecular Structure Analysis

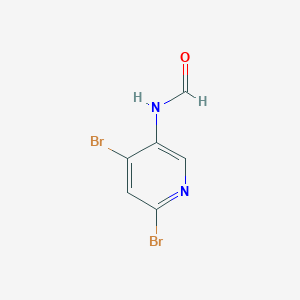

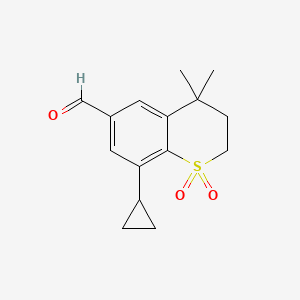

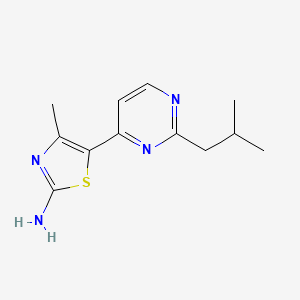

The molecular structure of Sodium 2-cyano-4-phenylbutanoate consists of an aromatic ring attached to a butanoate group with a cyano group at the 2nd position .

Chemical Reactions Analysis

Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Applications De Recherche Scientifique

Pharmaceutical Synthesis

Sodium 2-cyano-4-phenylbutanoate is a valuable intermediate in the synthesis of pharmaceutical compounds. Its cyano group can be readily transformed into a variety of functional groups, making it a versatile building block for the construction of complex molecules. For instance, it can be used to synthesize optically active compounds that are key precursors for the production of angiotensin-converting enzyme (ACE) inhibitors . These inhibitors are crucial for managing hypertension by preventing the formation of angiotensin II, which narrows blood vessels.

Analytical Standards

Sodium 2-cyano-4-phenylbutanoate may be used as a reference material in analytical methods such as NMR, HPLC, LC-MS, and UPLC. These techniques require pure standards to accurately quantify the presence of specific compounds in complex mixtures .

Epigenetics Research

Although not directly related to Sodium 2-cyano-4-phenylbutanoate, its structural analogs, such as Sodium phenylbutyrate, have been studied for their role as histone deacetylase inhibitors. These compounds are important in epigenetics research for understanding gene expression regulation and have therapeutic potential in treating a range of diseases .

Safety And Hazards

Propriétés

IUPAC Name |

sodium;2-cyano-4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2.Na/c12-8-10(11(13)14)7-6-9-4-2-1-3-5-9;/h1-5,10H,6-7H2,(H,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKZHEZXTJQEWOP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C#N)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 2-cyano-4-phenylbutanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrazole, 1-[(2,5-difluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1407908.png)

![4-Methyl-2-oxo-3,4-dihydro-2H-benzo-[1,4]oxazine-6-sulfonyl chloride](/img/structure/B1407915.png)